molecular formula C14H24BFLiNO3 B1501534 Lithium triisopropyl 2-(5-fluoropyridyl)borate CAS No. 1048030-49-4

Lithium triisopropyl 2-(5-fluoropyridyl)borate

Cat. No.: B1501534
CAS No.: 1048030-49-4
M. Wt: 291.1 g/mol
InChI Key: FQEAHNZSKQCBRK-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-fluoropyridyl)borate is a chemical compound with the molecular formula C14H24BFLiNO3 and a molecular weight of 291.1 g/mol. This compound is known for its unique structure and reactivity, making it a valuable reagent in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium triisopropyl 2-(5-fluoropyridyl)borate typically involves the reaction of 5-fluoropyridine with triisopropyl borate in the presence of a lithium source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the borate ester.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Lithium triisopropyl 2-(5-fluoropyridyl)borate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products depending on the nucleophile used.

Scientific Research Applications

Lithium triisopropyl 2-(5-fluoropyridyl)borate is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and catalysis.

  • Biology: In biochemical studies involving enzyme inhibition and molecular recognition.

  • Medicine: In drug discovery and development processes.

  • Industry: In the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The borate group in the compound can form complexes with various biological molecules, leading to inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Lithium triisopropyl 2-(5-fluoropyridyl)borate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

  • Lithium diisopropyl 2-(5-fluoropyridyl)borate

  • Lithium triethyl 2-(5-fluoropyridyl)borate

  • Lithium triphenyl 2-(5-fluoropyridyl)borate

These compounds differ in their alkyl or aryl groups attached to the borate, which affects their reactivity and applications.

Properties

IUPAC Name

lithium;(5-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEAHNZSKQCBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682080
Record name Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048030-49-4
Record name Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 2
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 3
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 4
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 5
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 6
Lithium triisopropyl 2-(5-fluoropyridyl)borate

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